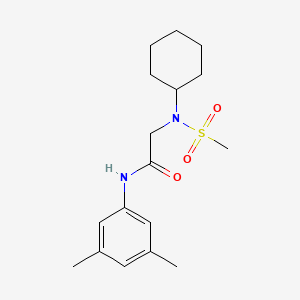
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in research to study the physiological and biochemical effects of cannabinoids.
作用機序
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. When 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, and memory. It has also been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters.
One limitation of using 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 in lab experiments is its potential for toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of novel compounds that are more selective for specific cannabinoid receptors, which could lead to the development of new treatments for a variety of conditions.
Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to inform the development of safer and more effective cannabinoid-based therapies.
Overall, 4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 is a potent and selective agonist of the CB1 receptor that has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. While there are limitations to its use in certain experiments, it remains an important tool for understanding the complex effects of cannabinoids on the body.
合成法
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a palladium catalyst. Other methods include the reaction of 4-chlorobenzonitrile with 3-methylphenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride.
科学的研究の応用
4-(4-chlorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide 47,497 has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on a variety of physiological processes, including pain, appetite, and memory.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-3-2-4-16(13-14)20-18(23)22-11-9-21(10-12-22)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCZNEIMVDDOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)




